6-Amino-5-bromoquinoxaline is a chemical compound with the molecular formula and a molecular weight of approximately 228.06 g/mol. It is recognized as a significant intermediate in the synthesis of various biologically active molecules, particularly quinazoline derivatives, which have therapeutic potential in treating diseases such as cancer and inflammation. This compound is also known for its role in the development of kinase inhibitors, which are promising in cancer therapy .
The synthesis of 6-amino-5-bromoquinoxaline generally involves several key steps:
The molecular structure of 6-amino-5-bromoquinoxaline features a quinoxaline ring system with an amino group at position 6 and a bromine atom at position 5. The presence of these functional groups significantly influences its chemical reactivity and biological activity. The compound typically appears as light yellow to amber crystals, with a melting point ranging from approximately 155 °C to 159 °C .
6-Amino-5-bromoquinoxaline participates in various chemical reactions due to its functional groups. Notably, it can act as a nucleophile in electrophilic substitution reactions, particularly due to the amino group. The bromine atom can also undergo further substitution reactions under appropriate conditions.
For instance:
The mechanism of action for compounds like 6-amino-5-bromoquinoxaline primarily revolves around their ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit serine proteases effectively in cell culture studies, suggesting potential applications in regulating proteolytic activities associated with various diseases .
The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
6-Amino-5-bromoquinoxaline serves multiple roles in scientific research and pharmaceutical development:
The compound 6-Amino-5-bromoquinoxaline is systematically named as 5-bromoquinoxalin-6-amine according to IUPAC conventions, reflecting the positions of the bromine (−Br) and amino (−NH₂) substituents on the quinoxaline scaffold. Its molecular formula, C₈H₆BrN₃, reveals a brominated heterocyclic structure with a molecular weight of 224.06 g/mol. The quinoxaline core consists of a fused benzene-pyrazine ring system, where the bromine atom occupies position 5 and the amino group position 6 [7]. This arrangement creates significant electronic asymmetry due to the opposing electron-withdrawing (bromine) and electron-donating (amine) effects, influencing reactivity and intermolecular interactions [6] [9].
Table 1: Molecular Identity of 6-Amino-5-bromoquinoxaline
Property | Value |
---|---|
CAS Registry Number | 50358-63-9 |
IUPAC Name | 5-Bromoquinoxalin-6-amine |
Molecular Formula | C₈H₆BrN₃ |
Molecular Weight | 224.06 g/mol |
Alternative Names | 5-Bromo-6-quinoxalinamine; Brimonidine EP Impurity B |
The SMILES notation (NC₁=CC=C₂N=CC=NC₂=C₁Br) and InChIKey (IRAOSCSPAYZRJE-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database searches [3] [7]. These identifiers underscore the compound’s role as a synthon in medicinal chemistry, particularly as an intermediate for α₂-adrenergic receptor agonists like Brimonidine [6] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis confirms the substitution pattern. Diagnostic signals include:
¹³C-NMR reveals eight carbon signals, with the C-Br and C-NH₂ carbons appearing at δ 115–120 ppm and δ 140–145 ppm, respectively. The remaining ring carbons fall within δ 120–150 ppm, consistent with fused heteroaromatic systems [7].
Infrared (IR) Spectroscopy:Key absorptions include:
UV-Vis Spectroscopy:The compound exhibits strong π→π* transitions in the 260–280 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹), attributed to the conjugated quinoxaline core. A weaker n→π* band near 340 nm arises from the amino group’s lone pair [6] [9]. This profile supports its utility in designing fluorescent probes [9].
Table 2: Key Spectroscopic Signatures
Technique | Observed Signal | Assignment |
---|---|---|
¹H-NMR | δ 5.00–5.05 (s, 2H) | –NH₂ protons |
δ 8.60–9.16 (m, 3H) | Quinoxaline aromatic protons | |
¹³C-NMR | δ 115–120 | C-Br carbon |
δ 140–145 | C-NH₂ carbon | |
IR | 3250–3415 cm⁻¹ | N–H stretch (–NH₂) |
1570–1620 cm⁻¹ | C=N/C=C ring vibrations | |
UV-Vis | 260–280 nm (strong) | π→π* transition |
Solid-state analysis reveals that 6-Amino-5-bromoquinoxaline crystallizes as light yellow to dark green needles or crystalline powders, depending on purity and solvent history. It exhibits a defined melting point range of 155–159°C, indicative of moderate thermal stability [5] [6]. While single-crystal X-ray diffraction data is limited in the search results, bulk properties suggest a density of ~1.744 g/cm³ and potential for π-stacking interactions due to the planar quinoxaline core [7].
The compound is hygroscopic and requires storage under anhydrous conditions at room temperature to prevent decomposition. Batch-dependent color variations (amber to green) may arise from oxidation impurities or polymorphic forms, necessitating strict purity controls via HPLC (>98–99%) for pharmaceutical applications [5] [6]. Crystallinity is critical for synthetic reproducibility, especially as an intermediate in Brimonidine synthesis where impurities affect drug efficacy [6] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0